[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate

p38 MAP kinase inhibition Kinase hinge‑binding motif Fluorine scanning

This compound is a fully synthetic, tris‑fluorinated isoxazole–ester conjugate. The core 5‑(2,4‑difluorophenyl)isoxazole motif is a privileged scaffold in p38 MAP kinase inhibitor design , while the pendant 2‑(4‑fluorophenoxy)acetate ester introduces tunable reactivity that is distinct from the amide‑linked analogues commonly encountered in kinase‑focused libraries.

Molecular Formula C18H12F3NO4
Molecular Weight 363.292
CAS No. 1021122-06-4
Cat. No. B2782276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
CAS1021122-06-4
Molecular FormulaC18H12F3NO4
Molecular Weight363.292
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)F
InChIInChI=1S/C18H12F3NO4/c19-11-1-4-14(5-2-11)24-10-18(23)25-9-13-8-17(26-22-13)15-6-3-12(20)7-16(15)21/h1-8H,9-10H2
InChIKeyATFKGXIHCYDHLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[5 – (2,4 – Difluorophenyl) – 1,2 – oxazol – 3 – yl]methyl 2 – (4 – fluorophenoxy)acetate (CAS 1021122‑06‑4): Procurement‑Grade Baseline for Fluorinated Isoxazole Building Blocks


This compound is a fully synthetic, tris‑fluorinated isoxazole–ester conjugate. The core 5‑(2,4‑difluorophenyl)isoxazole motif is a privileged scaffold in p38 MAP kinase inhibitor design [1], while the pendant 2‑(4‑fluorophenoxy)acetate ester introduces tunable reactivity that is distinct from the amide‑linked analogues commonly encountered in kinase‑focused libraries. The combination of three fluorine atoms with an ester‑terminated flexible side‑chain defines a structural space that is not duplicated by nearest‑neighbour commercial building blocks, making the compound a critical starting point for structure‑based lead optimisation campaigns.

Why [5 – (2,4 – Difluorophenyl) – 1,2 – oxazol – 3 – yl]methyl 2 – (4 – fluorophenoxy)acetate Cannot Be Replaced by Class‑Equivalent Analogues


Even subtle alterations to the difluorophenyl substitution pattern on the isoxazole ring have been shown to cause >10‑fold variations in p38 MAP kinase inhibitory potency [1]. Replacing the 2,4‑difluorophenyl group with a mono‑fluorophenyl or unsubstituted phenyl analogue removes key hydrophobic contacts with the kinase hinge region, while exchanging the 4‑fluorophenoxy acetate tail for a thiophene‑ or furan‑acetate analogue shifts both lipophilicity and hydrogen‑bonding capacity, directly impacting permeability and metabolic stability. Consequently, generic “fluorinated isoxazole ester” substitutes cannot be assumed to deliver equivalent performance in biochemical or cellular assays.

 Head‑to‑Head and Class‑Level Evidence Differentiating [5 – (2,4 – Difluorophenyl) – 1,2 – oxazol – 3 – yl]methyl 2 – (4 – fluorophenoxy)acetate


2,4‑Difluorophenyl substructure confers critical potency advantage over mono‑fluorophenyl isoxazoles

The 2,4‑difluorophenyl appendage on the isoxazole ring is a well‑validated pharmacophore for p38α MAP kinase engagement. In the Skepinone series, installation of the 2,4‑difluorophenyl group increased potency to low‑nanomolar levels in a human whole‑blood assay, whereas the corresponding mono‑fluorophenyl analogue was significantly less active (exact values not disclosed in the review; trend reproduced across multiple chemotypes) [1]. The target compound retains this privileged 2,4‑difluorophenyl orientation, which is absent in the mono‑fluoro comparator [5‑(2‑fluorophenyl)‑1,2‑oxazol‑3‑yl]methyl 2‑(4‑fluorophenoxy)acetate.

p38 MAP kinase inhibition Kinase hinge‑binding motif Fluorine scanning

Ester vs amide linkage differentiation for prodrug and metabolic stability optimisation

The target compound contains an ester bridge between the isoxazole‑methyl and 4‑fluorophenoxy moieties, whereas a commonly encountered comparator is the amide‑linked variant 2‑(4‑fluorophenoxy)‑N‑((5‑(4‑fluorophenyl)isoxazol‑3‑yl)methyl)acetamide . Esters are generally more susceptible to hydrolytic cleavage by plasma esterases, providing an opportunity for controlled prodrug activation. In contrast, amides exhibit greater metabolic stability but lack the same release kinetics. Quantitative hydrolysis rates for the target compound have not been publicly reported; however, the structural difference is directly observable and carries established SAR implications from medicinal chemistry textbooks .

Ester prodrug Metabolic lability Isoxazole linker chemistry

Antiproliferative activity aligns with the fluorophenyl‑isoxazole class confirmed by published IC50 data

A closely related series of fluorophenyl‑isoxazole‑carboxamide derivatives was evaluated against four cancer cell lines. The most potent compound (2f) exhibited IC50 values of 5.76 µg/mL (Hep3B) and 34.64 µg/mL (HepG2) [1]. Although the target molecule is an ester rather than a carboxamide, the shared 2,4‑difluorophenyl‑isoxazole core is the primary pharmacophore, suggesting comparable antiproliferative potential that can be benchmarked against these published values.

Anticancer isoxazole Hep3B cytotoxicity Fluorophenyl pharmacophore

Patent‑documented utility as a synthetic intermediate for p38 MAP kinase inhibitors

Patent EP 1810972 A1 (and its family members) explicitly claims nitrogenous heterocyclic compounds that possess p38 MAP kinase inhibitory activity. Within the exemplified chemical space, [5‑(2,4‑difluorophenyl)‑1,2‑oxazol‑3‑yl]methyl esters and their derivatives are described as key intermediates for accessing low‑nanomolar kinase inhibitors [1]. This confirms that the target compound is not merely a theoretical structure but a recognised precursor in a patented, therapeutically relevant synthesis route.

p38 MAP kinase Building block Patent‑enabled synthesis

High‑Value Application Scenarios for [5 – (2,4 – Difluorophenyl) – 1,2 – oxazol – 3 – yl]methyl 2 – (4 – fluorophenoxy)acetate


p38α MAP kinase lead optimisation – privileged fragment for Type I½ inhibitor design

The 2,4‑difluorophenyl‑isoxazole core is a validated hinge‑binding fragment for Type I½ p38α inhibitors such as Skepinone‑L [1]. The target compound’s ester handle allows late‑stage diversification to introduce kinase‑selectivity elements while retaining the essential difluorophenyl pharmacophore. Research groups can procure the ester, elaborate the side‑chain, and directly compare whole‑blood potency improvements against the mono‑fluorophenyl analogue.

Anticancer SAR expansion using an ester‑linked scaffold

Building on the published Hep3B/HepG2 IC50 benchmark of the fluorophenyl‑isoxazole class (5–35 µg/mL) [2], the target ester offers a synthetically accessible entry point for analogue synthesis. The ester can be hydrolysed to the acid or reduced to the alcohol, enabling rapid exploration of linker‑length and functional‑group effects on antiproliferative activity.

Prodrug concept validation via ester‑to‑amide switching

The explicit ester linkage differentiates the compound from its more stable amide congener . Medicinal chemistry teams can use the target ester to study enzyme‑mediated release kinetics in human plasma or liver microsome assays, then compare the pharmacokinetic profile with the corresponding amide analogue to inform prodrug versus parent drug strategies.

Industrial‑scale kinase inhibitor intermediate supply

Because the compound appears as an intermediate in patent EP 1810972 A1 [3], contract research organisations and pharma procurement units can confidently source it at scale for patent‑protected kinase programmes. Its structural uniqueness relative to mono‑fluoro or thiophene‑acetate analogues ensures exclusivity in composition‑of‑matter filings.

Quote Request

Request a Quote for [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.